1-(3,5-二甲氧基苯基)-3-(1-异丁酰-1,2,3,4-四氢喹啉-7-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

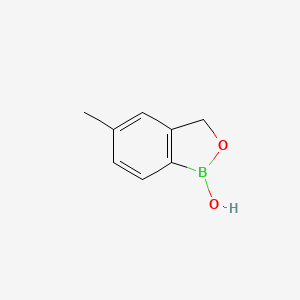

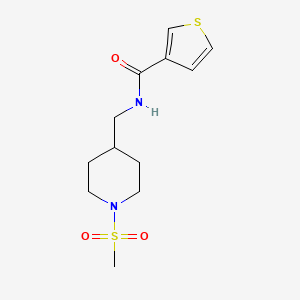

The compound 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a derivative of tetrahydroisoquinoline with a urea functional group. It is related to a class of compounds that have been identified as selective antagonists of the TRPM8 channel receptor. These compounds have been studied for their potential use as antiprostate cancer agents due to their ability to inhibit the growth of LNCaP prostate cancer cells selectively. The activity against prostate cancer is believed to be linked to the inhibition of the TRPM8 receptor, which reduces proliferation in tumor cells but not in non-tumor prostate cells .

Synthesis Analysis

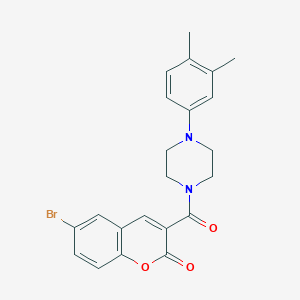

The synthesis of related tetrahydroisoquinoline-derived ureas involves a three-component reaction. This reaction includes 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, leading to the formation of 1-(4-haloisoquinolin-1-yl)ureas. These intermediates can then undergo a palladium-catalyzed Suzuki-Miyaura coupling reaction to produce diverse 1-(isoquinolin-1-yl)ureas . Although the specific synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not detailed, it is likely to follow a similar synthetic pathway with appropriate substitutions to introduce the dimethoxyphenyl and isobutyryl groups.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline-derived ureas is critical for their activity as TRPM8 antagonists. Structure-activity relationship studies have shown that the urea function and the tetrahydroisoquinoline system are essential for the activity. Compounds with two tetrahydroisoquinoline rings are more active than those with a single ring. Additionally, the presence of aryl substituents at the isoquinoline C-1 position and electron-withdrawing substituents enhances the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydroisoquinoline-derived ureas are significant for generating the desired selectivity and potency. The three-component reaction used to synthesize the haloisoquinolinyl ureas is a key step that allows for the introduction of various substituents. The subsequent Suzuki-Miyaura coupling reaction provides a method for further diversification of the urea derivatives . These reactions are crucial for tailoring the compounds to achieve the desired biological activity against the TRPM8 receptor and prostate cancer cells.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea are not provided in the papers, the properties of related compounds suggest that they are likely to be solid at room temperature and may require specific conditions for stability and storage. The solubility, melting point, and other physicochemical properties would be determined by the specific functional groups and overall molecular structure. The potency of the most active compound in this class, a 4-F derivative, has been reported with an IC50 in the 10(-8) M range, indicating a high level of biological activity .

科学研究应用

合成和化学性质

β-脲基酸和二氢尿嘧啶的研究重点关注各种脲和二氢尿嘧啶衍生物的合成和核磁共振光谱分析,重点关注它们的构象分析以及不同取代基对其结构取向的影响。这项研究提供了对脲衍生物在合成化学中的化学行为和潜在应用的见解(Katritzky et al., 1969)。

荧光标记的磷酰胺二酯研究涉及合成连接到核苷的荧光化合物,展示了在标记寡核苷酸用于生物学研究中的应用。这项研究重点介绍了脲衍生物在生物偶联和基于荧光的应用中的潜在用途(Singh & Singh, 2006)。

四氢并吡啶并喹啉衍生物的合成探讨了某些化合物对各种试剂(包括脲)的反应性,展示了脲衍生物在合成具有潜在药理活性的复杂有机分子中的多功能性(Elkholy & Morsy, 2006)。

药理应用

TRPM8通道受体拮抗剂的研究确定了具有脲功能的四氢异喹啉衍生物作为TRPM8通道受体的选择性拮抗剂,为前列腺癌新治疗剂的开发提供了见解。这项研究强调了脲衍生物在癌症治疗中的潜在医学应用(De Petrocellis et al., 2016)。

P-糖蛋白的抑制重点关注P-糖蛋白抑制剂HM-30181在大鼠中的代谢,突出了脲衍生物在通过调节药物转运机制克服耐药性中的潜力(Paek et al., 2006)。

材料科学和阴离子络合

- 大环双(脲)作为配体描述了大环双(脲)的合成用于阴离子络合,展示了脲衍生物在设计用于选择性离子结合和传感器应用的新材料中的效用(Kretschmer et al., 2014)。

属性

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-9-5-6-15-7-8-16(12-20(15)25)23-22(27)24-17-10-18(28-3)13-19(11-17)29-4/h7-8,10-14H,5-6,9H2,1-4H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOCTWIOEMBPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)

amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)

![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)